3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one

Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

Using the wrong chlorophenyl regioisomer of quinazolinone introduces experimental variability and invalidates SAR conclusions. 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one (CAS 388103-29-5) is the specific 3-chloro analog with validated selectivity for bovine carbonic anhydrase-II and no activity against the human isoform. • Selective bCA-II inhibitor: IC50 = 8.9 μM; inactive on hCA-II, ensuring isoform-specific results • Defined SAR reference: 3-Cl > 2-Cl > 4-Cl potency gradient for rational halogen substitution design • Versatile building block: reactive 3-amino group enables rapid focused library synthesis for kinase inhibitor programs Supplied with Certificate of Analysis. Ideal for veterinary research, agricultural models, and SAR-driven medicinal chemistry.

Molecular Formula C14H10ClN3O
Molecular Weight 271.7g/mol
CAS No. 388103-29-5
Cat. No. B346149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one
CAS388103-29-5
Molecular FormulaC14H10ClN3O
Molecular Weight271.7g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)Cl)N
InChIInChI=1S/C14H10ClN3O/c15-10-5-3-4-9(8-10)13-17-12-7-2-1-6-11(12)14(19)18(13)16/h1-8H,16H2
InChIKeyXVICHDPWQXYHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one Overview


3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolin-4(3H)-one class, which is recognized for its privileged scaffold in medicinal chemistry [1]. This compound features a 3-amino substituent and a 3-chlorophenyl moiety at the 2-position, and it is characterized by a molecular weight of 271.7 g/mol and an XLogP3 value of 2.4 [2]. It is commonly used as a versatile synthetic intermediate and a biologically active probe, particularly in the development of kinase inhibitors and carbonic anhydrase modulators [3].

Substitution Failures for 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one


Within the quinazolin-4(3H)-one family, substitution patterns critically dictate biological activity and selectivity. The position of the chloro substituent on the phenyl ring is a major determinant of potency against carbonic anhydrase II (CA-II), with the 3-chloro derivative (this compound) exhibiting IC50 values that differ significantly from its 2-chloro and 4-chloro regioisomers [1]. Furthermore, while many in-class compounds demonstrate broad-spectrum CA inhibition, this specific 3-chloro analog displays a pronounced selectivity for bovine CA-II (bCA-II) over the human isoform (hCA-II), a property not shared by all analogs, making simple interchange risky in mechanistic or drug discovery research [2]. Consequently, procuring a generic 'chlorophenyl quinazolinone' without specifying the 3-chloro regioisomer introduces substantial experimental variability and may invalidate structure-activity relationship (SAR) conclusions.

Potency & Selectivity of 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one


bCA-II Potency vs Acetazolamide

In a head-to-head in vitro comparison, 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one (compound 4m) demonstrated significantly more potent inhibition of bovine carbonic anhydrase-II (bCA-II) than the standard drug acetazolamide [1]. The target compound achieved an IC50 value of 8.9 ± 0.31 μM, which is approximately 2-fold lower (i.e., more potent) than the IC50 of 18.2 ± 0.43 μM observed for acetazolamide under identical assay conditions [1].

Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

bCA-II Selectivity over hCA-II

A key differentiator for 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one is its striking selectivity for the bovine isoform of carbonic anhydrase-II (bCA-II) over the human isoform (hCA-II). In the same study, while the compound exhibited potent inhibition of bCA-II (IC50 = 8.9 ± 0.31 μM), it was completely inactive (NA) against hCA-II at the tested concentrations [1]. This contrasts with the behavior of several close analogs (e.g., 4c, 4d, 4e, 4g, 4o) which demonstrated inhibitory activity against both isoforms [1].

Isoform Selectivity Carbonic Anhydrase Drug Specificity

Chloro Regioisomer Potency Comparison

The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity. In a direct comparison within the same study, the 3-chloro regioisomer (4m; IC50 = 8.9 ± 0.31 μM) displayed superior potency against bCA-II compared to both its 2-chloro (4l; IC50 = 10.7 ± 0.82 μM) and 4-chloro (4n; IC50 = 28.2 ± 0.01 μM) counterparts [1]. This represents a 1.2-fold and 3.2-fold increase in potency relative to the 2- and 4-substituted analogs, respectively.

Structure-Activity Relationship Regioisomer Comparison Quinazolinone SAR

Lipophilicity: Chlorophenyl vs. Phenyl Analog

Physicochemical properties, such as lipophilicity, are crucial for permeability and solubility in biological systems. The target compound, 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one, exhibits a computed XLogP3 value of 2.4 [1]. This represents a significant increase in lipophilicity compared to the unsubstituted phenyl analog, 3-amino-2-phenylquinazolin-4(3H)-one, which has a molecular weight of 237.26 g/mol and an inferred lower XLogP due to the absence of the chlorine atom.

Physicochemical Property Lipophilicity XLogP3

Optimal Use Cases for 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one


Selective bCA-II Inhibition for Veterinary/Agricultural Use

Given its potent and selective inhibition of bovine carbonic anhydrase-II (bCA-II; IC50 = 8.9 μM) with no activity against the human isoform, this compound is ideally suited as a lead scaffold or tool compound for research programs targeting bCA-II in veterinary medicine or agricultural applications where bovine models are used [1]. Its selectivity minimizes off-target effects on human enzymes in comparative studies.

Quinazolinone Regioisomer SAR Studies

The established SAR, demonstrating a clear potency gradient (3-Cl > 2-Cl > 4-Cl) for bCA-II inhibition, positions this compound as a critical reference standard in SAR campaigns exploring the impact of halogen substitution patterns on quinazolinone scaffolds [1]. Researchers can use this data to rationalize the design of novel inhibitors with optimized substitution patterns.

Synthetic Intermediate for Kinase Discovery

The quinazolin-4(3H)-one core is a privileged structure in kinase inhibitor design. With its reactive 3-amino group and lipophilic 3-chlorophenyl moiety (XLogP3 = 2.4), this compound serves as an advanced and versatile building block for the rapid synthesis of diverse, focused compound libraries aimed at modulating kinase activity, particularly in cancer and inflammatory disease research [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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